

Ethnobotanical and Pharmacological Landscape of *Coelogyne cristata*: A Technical Guide

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Compound of Interest

Compound Name: *Coelogin*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Coelogyne cristata Lindl., an epiphytic orchid native to the Himalayan regions of India, Nepal, and Bangladesh, has a rich history in traditional medicine.[1][2] Known vernacularly as "Jibanti" or "Swarna Jibanti," it is revered in Ayurvedic and folk medicine as a potent therapeutic agent. [2][3] This technical guide provides a comprehensive overview of the ethnobotanical applications of *C. cristata*, supported by a detailed examination of its phytochemical constituents and scientifically validated pharmacological activities. The information is presented to facilitate further research and potential drug development initiatives.

Ethnobotanical Uses

The pseudobulb is the primary part of *C. cristata* used in traditional remedies, although leaves and fruit resin also find applications.[2][4] Preparations typically involve fresh juice, paste, or infusions.[1][4]

Table 1: Summary of Traditional Ethnobotanical Uses of *Coelogyne cristata*

Ailment/Use Category	Plant Part Used	Method of Preparation/Administration	Geographical Region of Use	Reference(s)
Musculoskeletal	Pseudobulb, Fruit Resin	Paste applied topically to heal fractured bones.	Kumaon Himalayas, Uttarakhand, India	[2] [4] [5]
Neurological	Pseudobulb	Used to treat epilepsy, nerve disorders, and tremors.	Temperate Himalayas, India	[2] [4]
Employed for headaches.	Temperate Himalayas, India	[2]		
General Health & Tonic	Pseudobulb	Used as a stimulant and tonic for the elderly and those with persistent diseases. [3]	West Bengal (India), Bangladesh	[3]
Considered an anti-aging ("Vayasthāpaka") and anti-stress agent, and a health rejuvenator. [2] [3]	India	[2] [3]		
Extracts are taken for cooling and soothing effects.	Bangladesh	[2]		
Respiratory	Pseudobulb	Used in the treatment of asthma.	West Bengal (India), Bangladesh	[3]

Gastrointestinal	Pseudobulb	Infusion given as an aphrodisiac and to relieve chronic constipation.	Uttarakhand, India	[4]
Dermatological	Pseudobulb Juice	Applied to boils and wounds, including on animal hooves.	India	[6]
Fruit Resin	Applied externally to coagulate blood from injuries.	Almora, Uttarakhand, India	[4]	
Febrile Conditions	Not specified	Fresh juice or paste used to treat fever.	India	[1]
Other	Pseudobulb	Used for degenerative changes and blood-borne diseases.	West Bengal (India), Bangladesh	[3]

Phytochemical Composition

Phytochemical analyses of *C. cristata* have revealed a diverse array of secondary metabolites, which are believed to be responsible for its therapeutic properties.

Table 2: Major Phytochemicals Identified in *Coelogyne cristata*

Phytochemical Class	Specific Compounds (where identified)	Plant Part	Reference(s)
Alkaloids	Present	Pseudobulb	[3]
Flavonoids	Present	Pseudobulb	[3]
Glycosides	Present	Pseudobulb	[3]
Phenols	Present	Pseudobulb	[3]
Saponins	Present	Pseudobulb	[3]
Sterols	Present	Pseudobulb	[3]
Phenanthrenes	Coeloginanthridin, Coeloginanthrin, Coelogin, Coeloginin	Pseudobulb	[3]

Pharmacological Activities and Experimental Protocols

Scientific investigations have substantiated several of the traditional claims associated with *C. cristata*. This section details the key pharmacological findings and the methodologies employed in these studies.

Anti-fatigue and Antioxidant Activity

A study investigating the effects of a hydro-alcoholic extract of *C. cristata* pseudobulbs (CCE) on chronic fatigue syndrome (CFS) in aged Wistar rats demonstrated significant anti-fatigue and antioxidant properties.[3][7]

Table 3: Quantitative Data from Anti-fatigue and Antioxidant Studies

Parameter	Experimental Group	Dosage	Result	p-value	Reference(s)
Spontaneous Locomotor Movement	CCE-treated vs. Control	25 mg/kg & 250 mg/kg	Significantly improved	$p < 0.001$	[3][7]
Immobility Period (Depression Score)	CCE-treated vs. Control	25 mg/kg & 250 mg/kg	Decreased	Not specified	[3][7]
Time in Open Arms (Anxiety Score)	CCE-treated vs. CFS Control	25 mg/kg & 250 mg/kg	Enhanced	$p < 0.001$	[3][7]
Brain Lipid Peroxidation & Nitrite Levels	CCE-treated vs. CFS Control	25 mg/kg & 250 mg/kg	Marked diminution	Not specified	[3][7]
Brain Catalase (CAT) Level	CCE-treated vs. CFS Control	25 mg/kg & 250 mg/kg	Significantly enhanced	$p < 0.01$	[3][7]
Brain Superoxide Dismutase (SOD) Level	CCE-treated vs. CFS Control	25 mg/kg & 250 mg/kg	Marked diminution	Not specified	[3][7]

- Animal Model: Aged Wistar rats were used.
- Induction of CFS: Animals were subjected to forced swimming for a fixed duration of 15 minutes daily for 21 consecutive days.[3][7]
- Drug Administration: The hydro-alcoholic extract of *C. cristata* (CCE) was administered orally at doses of 25 mg/kg and 250 mg/kg body weight for 21 days. Panax ginseng (100 mg/kg) was used as a standard.[3][7]

- Behavioral Assessments:
 - Locomotor Activity: Measured using an automated photactometer.[\[3\]](#)[\[7\]](#)
 - Depression: Assessed by measuring the immobility time during the forced swim test.[\[3\]](#)[\[7\]](#)
 - Anxiety: Evaluated using the elevated plus-maze test, recording time spent in open and closed arms.[\[3\]](#)[\[7\]](#)
- Biochemical Estimations (Post-sacrifice):
 - Brains were homogenized in 0.1M phosphate buffer (pH 7.4).[\[3\]](#)
 - The homogenate was centrifuged to obtain the post-nuclear fraction.[\[3\]](#)
 - Levels of lipid peroxides, nitrite, catalase (CAT), and superoxide dismutase (SOD) in the brain tissue were determined.[\[3\]](#)[\[7\]](#)

Antimicrobial Activity

Extracts of *C. cristata* have demonstrated notable antibacterial activity, particularly against *Staphylococcus aureus* and *Vibrio cholerae*.[\[8\]](#)

Table 4: Quantitative Data from Antimicrobial Studies

Extract/Plant Part	Microorganism	Zone of Inhibition (ZOI)	MIC	MBC	Reference(s)
Ethanollic Extract	Staphylococcus aureus	27.5 mm (mean diameter)	31.25 mg/ml	250 mg/ml	[8][9]
Crude Extract	Vibrio cholerae	High activity (exact ZOI not specified)	62.5 mg/ml	125 mg/ml	[8]
70% Ethanollic Leaf Extract	Yersinia enterocolitica	Low activity (≤ 13 mm)	Not determined	Not determined	
70% Ethanollic Leaf Extract	Bacillus cereus	Intermediate activity (14-16 mm)	Not determined	Not determined	
70% Ethanollic Leaf Extract	Staphylococcus aureus	Low activity (≤ 13 mm)	Not determined	Not determined	

- Preparation of Extracts:
 - Plant material (e.g., pseudobulbs) was dried, powdered, and extracted with a suitable solvent (e.g., ethanol) using a shaker or soxhlet apparatus.[4]
 - The filtrate was concentrated under reduced pressure to obtain the crude extract.[4]
- Disk Diffusion Method:
 - Bacterial cultures were inoculated onto Mueller-Hinton agar plates to create a confluent lawn.[9]
 - Sterile filter paper disks were impregnated with the plant extract at a specific concentration.[9]

- Disks were placed on the agar surface, and the plates were incubated (e.g., at 37°C for 24 hours).[9]
- The diameter of the zone of inhibition around each disk was measured in millimeters.
- Determination of Minimum Inhibitory Concentration (MIC):
 - A two-fold serial dilution of the extract was prepared in a liquid broth medium.[8]
 - Each dilution was inoculated with a standardized bacterial suspension.
 - The lowest concentration of the extract that visibly inhibited bacterial growth after incubation was recorded as the MIC.[8]
- Determination of Minimum Bactericidal Concentration (MBC):
 - A sample from the tubes showing no visible growth in the MIC assay was sub-cultured onto fresh agar plates.
 - The lowest concentration of the extract that resulted in no bacterial growth on the agar plates was determined as the MBC.[8]

Osteoprotective Activity

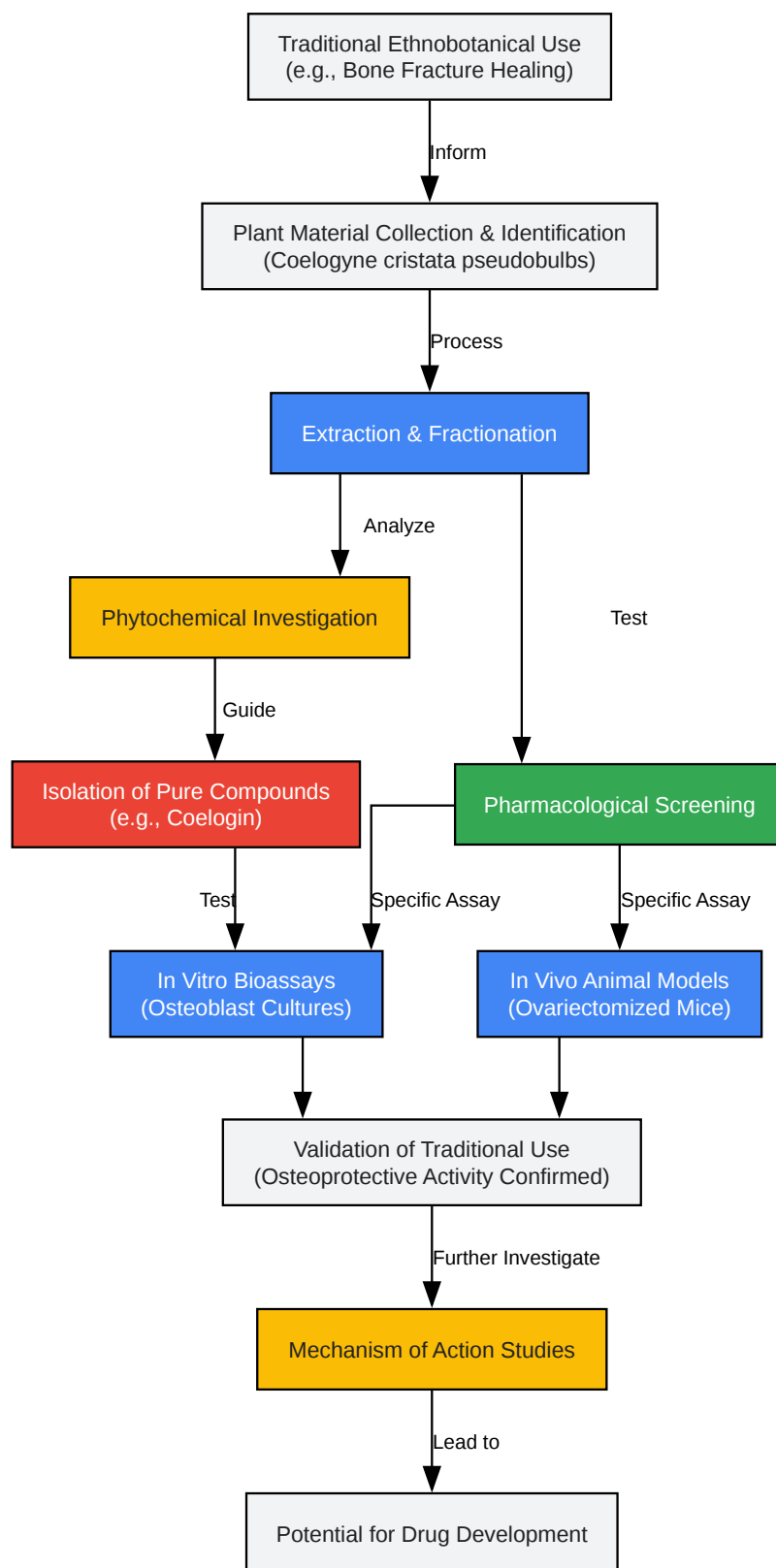
The traditional use of *C. cristata* for bone healing is supported by modern research demonstrating its osteoprotective effects, particularly in the context of post-menopausal osteoporosis.[5]

- Animal Model: Ovariectomized (estrogen-deficient) BALB/c mice were used as a model for post-menopausal osteoporosis.[5]
- Drug Administration: An ethanolic extract of *C. cristata* was administered orally to the mice. [5]
- Assessment of Bone Health:
 - The trabecular microarchitecture of femoral and tibial bones was analyzed.[5]

- Overall bone quality was evaluated.
- Uterine estrogenicity was assessed to check for potential side effects.[5]
- In Vitro Studies with **Coelogin**:
 - The isolated compound, **coelogin**, was tested on osteoblast cell cultures.[5]
 - Alkaline phosphatase (ALP) activity, a marker for osteoblast differentiation, was measured. [5]
 - Mineral nodule formation was observed.[5]
 - mRNA levels of osteogenic markers such as BMP-2, Type I Collagen, and RUNX-2 were quantified.[5]

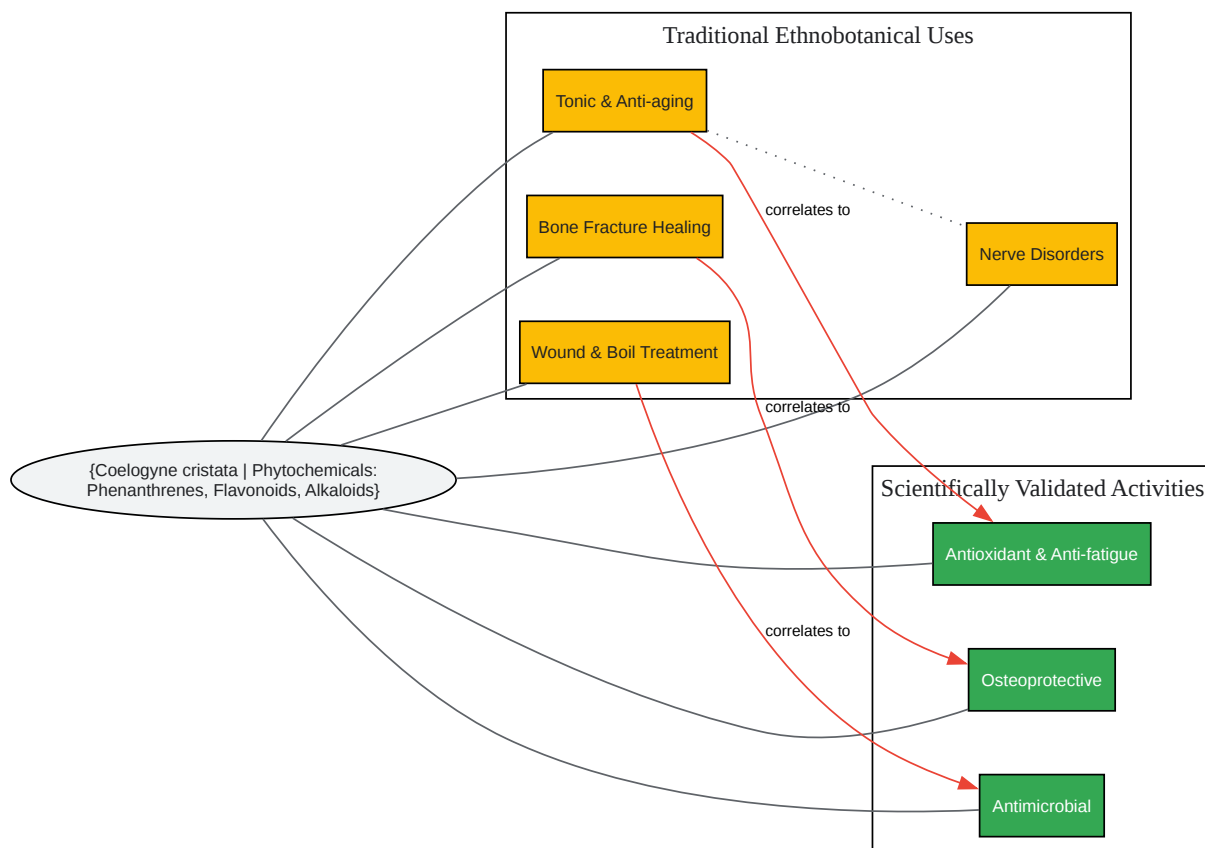
Visualized Workflows and Relationships

To illustrate the logical flow from traditional knowledge to modern scientific validation, the following diagrams are provided.



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Caption: Workflow from traditional claim to drug development potential.



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